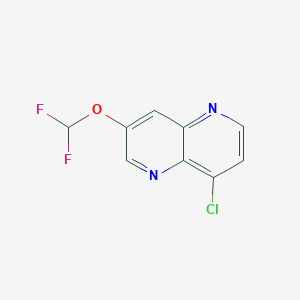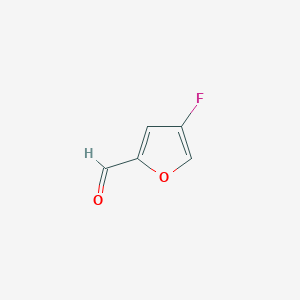
Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 6 positions are substituted with bromomethyl and trifluoromethyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate typically involves the bromination of methyl 6-(trifluoromethyl)benzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of methyl 2-hydroxymethyl-6-(trifluoromethyl)benzoate.
Oxidation: Formation of 2-bromomethyl-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of methyl 2-bromomethyl-6-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and coatings with specific characteristics.
Mécanisme D'action
The mechanism of action of Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromomethyl-4-(trifluoromethyl)benzoate
- Methyl 2-bromomethyl-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-6-(trifluoromethyl)benzoate
Comparison: Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H8BrF3O2 |
|---|---|
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8-6(5-11)3-2-4-7(8)10(12,13)14/h2-4H,5H2,1H3 |
Clé InChI |
VWSORVWXGOCEAN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


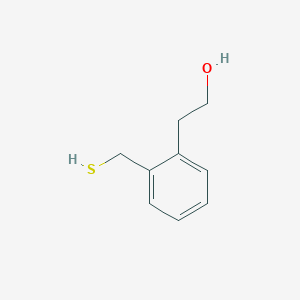
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)

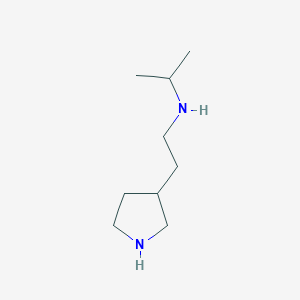
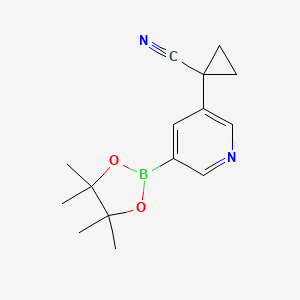
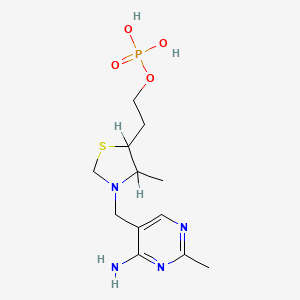
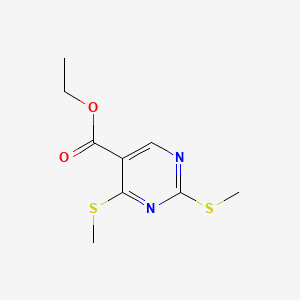
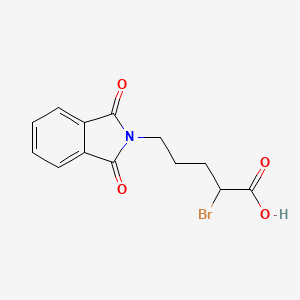


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)

